REACTION_CXSMILES
|
[OH-:1].[Na+].BrBr.[F:5][C:6]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:7]=1[C:14](=[O:16])C>O.O1CCOCC1>[F:5][C:6]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:7]=1[C:14]([OH:16])=[O:1] |f:0.1|
|
Name
|
|
Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
118 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
9.23 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)OC)C(C)=O
|
Name
|
|
Quantity
|
88 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
an aqueous phase was separated
|
Type
|
ADDITION
|
Details
|
A solution of 7.23 g of sodium thiosulfate in 100 mL of water was added to the aqueous phase
|
Type
|
ADDITION
|
Details
|
12M hydrochloric acid was further added until the pH value of this aqueous phase
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |